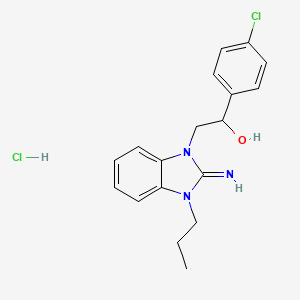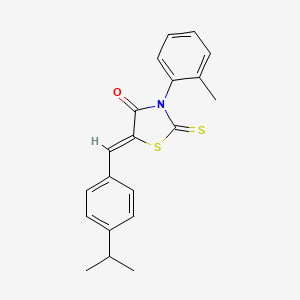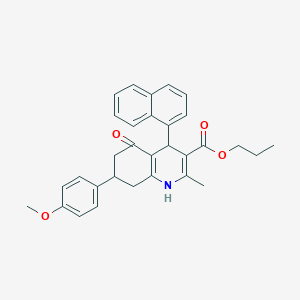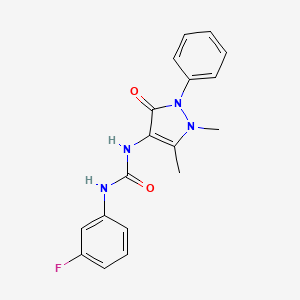![molecular formula C14H15BrN4O2 B5197537 N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B5197537.png)
N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide, also known as BIM-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIM-1 is a small molecule inhibitor of the oncogenic protein BCL-2, which is overexpressed in various types of cancer cells.
Mecanismo De Acción
N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide binds to the BH3 domain of BCL-2 and disrupts its interaction with pro-apoptotic proteins, such as BAX and BAK. This leads to the activation of the intrinsic apoptotic pathway, which ultimately results in the death of cancer cells. N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide also sensitizes cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide has been shown to induce apoptosis in cancer cells in vitro and in vivo. It also inhibits tumor growth and metastasis in animal models. N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide has minimal toxicity to normal cells and tissues, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide include its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
For N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide research include the development of more efficient synthesis methods, optimization of its pharmacokinetics and pharmacodynamics, and the investigation of its potential applications in combination therapy with other chemotherapeutic agents. The use of N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases, is also an area of interest for future research.
In conclusion, N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a promising small molecule inhibitor of BCL-2 that has shown potential in cancer therapy. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide and its applications in various diseases.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide involves a multi-step process that includes the reaction of 4-bromobenzaldehyde with 3-(1H-imidazol-1-yl)propylamine to form an intermediate product, which is then reacted with ethylenediamine to produce the final product. The purity and yield of N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide can be optimized by using different reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide has been extensively studied for its potential therapeutic applications in cancer treatment. BCL-2 is an anti-apoptotic protein that plays a critical role in the survival of cancer cells. Inhibition of BCL-2 by N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide induces apoptosis in cancer cells, leading to their death. N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide has been shown to be effective against various types of cancer cells, including leukemia, lymphoma, and solid tumors.
Propiedades
IUPAC Name |
N'-(4-bromophenyl)-N-(3-imidazol-1-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2/c15-11-2-4-12(5-3-11)18-14(21)13(20)17-6-1-8-19-9-7-16-10-19/h2-5,7,9-10H,1,6,8H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUOUDGBSYBZSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCCCN2C=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5197484.png)
![1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5197487.png)
![7-bromo-2-(3-phenyl-2-propen-1-ylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5197491.png)
![6-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5197495.png)



![2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5197526.png)
![N-[3-(4-methoxyphenoxy)propyl]-1-butanamine](/img/structure/B5197538.png)
![2-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5197544.png)
![{4-benzyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}methanol](/img/structure/B5197545.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5197553.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide](/img/structure/B5197560.png)